
Padcdg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Padcdg is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Padcdg, also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chelating agent that can selectively bind to calcium ions.
科学的研究の応用
Padcdg has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively bind to calcium ions has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, Padcdg has been shown to improve cardiac function by reducing calcium overload and oxidative stress. In neurodegenerative disorders, Padcdg has been shown to protect neurons from calcium-induced damage and reduce inflammation.
作用機序
The mechanism of action of Padcdg involves its ability to selectively bind to calcium ions, which play a crucial role in various cellular processes. By binding to calcium ions, Padcdg can modulate calcium signaling pathways, which are involved in cell growth, proliferation, and apoptosis. Padcdg can also reduce calcium overload and oxidative stress, which are major contributors to various diseases.
生化学的および生理学的効果
Padcdg has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis, reduce calcium overload and oxidative stress in cardiovascular diseases, and protect neurons from calcium-induced damage and reduce inflammation in neurodegenerative disorders. Padcdg can also modulate calcium signaling pathways, which are involved in various cellular processes.
実験室実験の利点と制限
Padcdg has several advantages for lab experiments, including its ability to selectively bind to calcium ions and modulate calcium signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
Padcdg has several potential future directions, including its use as a therapeutic agent in cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in clinical trials. Padcdg can also be used as a tool to study calcium signaling pathways and their role in various cellular processes.
合成法
Padcdg can be synthesized using a two-step reaction involving the condensation of 2-aminophenol with chloroacetic acid followed by the reaction with ethylenediamine. The final product is obtained through purification using chromatography techniques.
特性
CAS番号 |
109679-55-2 |
|---|---|
製品名 |
Padcdg |
分子式 |
C19H28N10O13P2 |
分子量 |
666.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
InChIキー |
XFOPBXYCTCFAKU-KZLWWIKISA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
同義語 |
5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



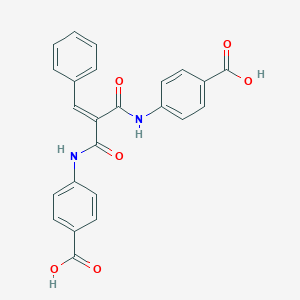
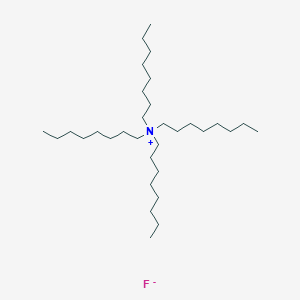
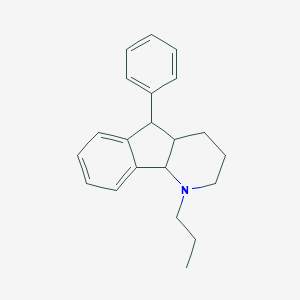
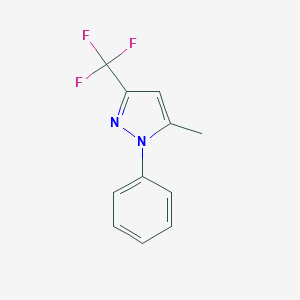
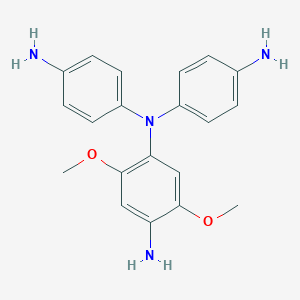
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
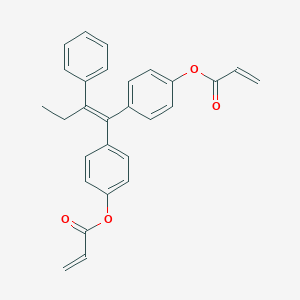
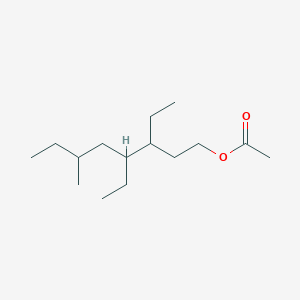
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
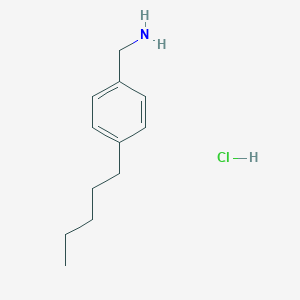
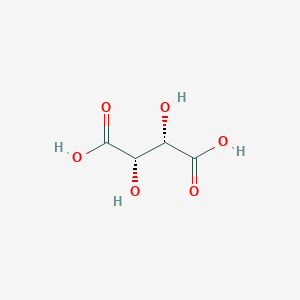
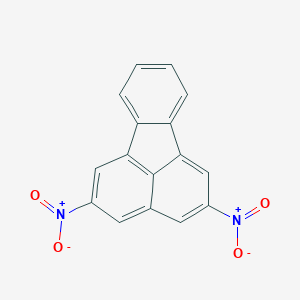
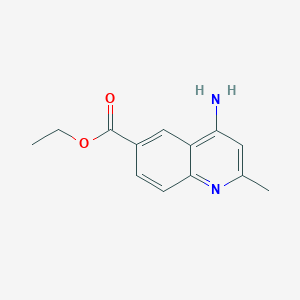
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)